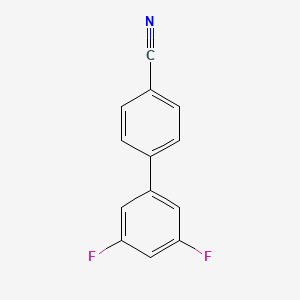

4-(3,5-Difluorophenyl)benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

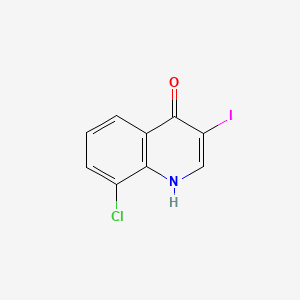

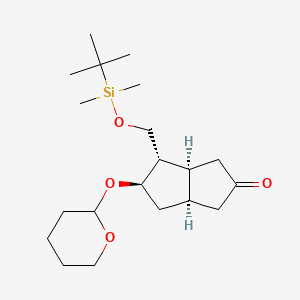

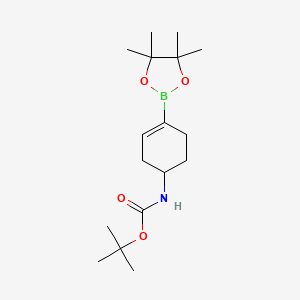

4-(3,5-Difluorophenyl)benzonitrile is a chemical compound with the molecular formula C13H7F2N and a molecular weight of 215.2 . Its IUPAC name is 3’,5’-difluoro [1,1’-biphenyl]-4-carbonitrile .

Molecular Structure Analysis

The InChI code for 4-(3,5-Difluorophenyl)benzonitrile is 1S/C13H7F2N/c14-12-5-11(6-13(15)7-12)10-3-1-9(8-16)2-4-10/h1-7H . The exact molecular structure visualization is not available in the search results.Aplicaciones Científicas De Investigación

Applications in Materials Science and Chemistry

Electrolyte Additives in Lithium-Ion Batteries : A related compound, 4-(Trifluoromethyl)-benzonitrile, has been used as a novel electrolyte additive for high voltage lithium ion batteries, improving cyclic stability and capacity retention significantly, suggesting potential utility of fluorinated benzonitriles in battery technology (Huang et al., 2014).

Fuel Cell Technology : Partially fluorinated disulfonated poly(arylene ether benzonitrile) copolymers synthesized for proton exchange membrane applications in direct methanol fuel cells (DMFC) and H2/air fuel cells, indicate the relevance of benzonitrile derivatives in enhancing fuel cell performance and durability (Sankir et al., 2007).

Applications in Pharmacology and Drug Development

- Androgen Receptor Antagonists : The synthesis and evaluation of a novel, nonsteroidal androgen receptor antagonist, 4-((1R,2R)-2-hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile, for potential use in treating conditions like androgenetic alopecia without phototoxicity, highlights the pharmaceutical applications of benzonitrile derivatives (Li et al., 2008).

Applications in Organic Chemistry and Polymer Science

- Atom Transfer Radical Polymerization (ATRP) : Thienothiophene derivatives, related to benzonitrile compounds, have been activated for photoinduced metal-free ATRP, demonstrating the potential for benzonitrile derivatives in initiating controlled polymerization processes, which are crucial for the development of advanced polymeric materials (Kütahya et al., 2017).

Applications in Synthetic Organic Chemistry

- N-Heterocyclic Carbene-Catalyzed Benzonitrile Assembly : A novel [4 + 2]-benzannulation protocol catalyzed by N-heterocyclic carbene (NHC) for assembling the benzonitrile framework opens new avenues for synthesizing complex molecules that contain the benzonitrile moiety, relevant to natural products, pharmaceuticals, and agrochemicals (Jia & Wang, 2016).

Safety And Hazards

The safety data sheet for a similar compound, benzonitrile, indicates that it is a combustible liquid and harmful if swallowed or in contact with skin . It is recommended to avoid breathing its mist, gas, or vapours, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

Propiedades

IUPAC Name |

4-(3,5-difluorophenyl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F2N/c14-12-5-11(6-13(15)7-12)10-3-1-9(8-16)2-4-10/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUJHUDVODJQZHR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=CC(=CC(=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80742875 |

Source

|

| Record name | 3',5'-Difluoro[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80742875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,5-Difluorophenyl)benzonitrile | |

CAS RN |

1365272-12-3 |

Source

|

| Record name | 3′,5′-Difluoro[1,1′-biphenyl]-4-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1365272-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3',5'-Difluoro[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80742875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl (2-amino-1-(5-chlorobenzo[b]thiophen-3-yl)-2-oxoethyl)(methyl)phosphinate](/img/structure/B596359.png)

![[1-(2-Fluoroethyl)cyclopropyl]methanamine](/img/structure/B596366.png)

![Methyl 5-fluoro-2-methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylate](/img/structure/B596368.png)